molecular formula C3H8O3S B12802367 Methoxy(methylsulfonyl)methane CAS No. 39213-24-6

Methoxy(methylsulfonyl)methane

Cat. No.: B12802367
CAS No.: 39213-24-6
M. Wt: 124.16 g/mol
InChI Key: XMVHIXPXKJRKRE-UHFFFAOYSA-N
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Description

Methoxy(methylsulfonyl)methane is an organosulfur compound with the chemical formula C3H8O3S. It is a colorless, crystalline solid that features the sulfonyl functional group. This compound is known for its stability and resistance to decomposition at elevated temperatures. It occurs naturally in some plants and is present in small amounts in various foods and beverages.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(methylsulfonyl)methane can be synthesized through several methods. One common approach involves the reaction of methane with sulfuryl chloride in the presence of a radical initiator. This reaction produces methanesulfonyl chloride, which can then be further reacted with methanol to yield this compound .

Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by reaction with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Methoxy(methylsulfonyl)methane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it to sulfide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methoxy(methylsulfonyl)methane is often compared with other organosulfur compounds such as:

This compound stands out due to its stability, safety profile, and wide range of applications in various fields.

Properties

CAS No.

39213-24-6

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

IUPAC Name

methoxy(methylsulfonyl)methane

InChI

InChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3

InChI Key

XMVHIXPXKJRKRE-UHFFFAOYSA-N

Canonical SMILES

COCS(=O)(=O)C

Origin of Product

United States

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